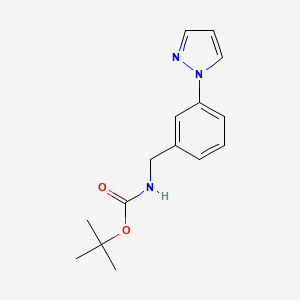
1-methylquinuclidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methylquinuclidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16IN It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions: 1-methylquinuclidin-1-ium iodide can be synthesized through the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in an organic solvent such as chloroform. The process is highly exothermic, requiring careful control of reaction conditions to prevent potential hazards .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of the reaction .
化学反応の分析
Types of Reactions: 1-methylquinuclidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
科学的研究の応用
1-methylquinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methylquinuclidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: This compound has a similar bicyclic structure but with an additional nitrogen atom.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium iodide: Similar structure with a propyl group instead of a methyl group.
Uniqueness: 1-methylquinuclidin-1-ium iodide is unique due to its specific bicyclic framework and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
3618-94-8 |
|---|---|
分子式 |
C8H16IN |
分子量 |
253.12 g/mol |
IUPAC名 |
1-methyl-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9-5-2-8(3-6-9)4-7-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
TUTNHWJJFPQYAG-UHFFFAOYSA-M |
正規SMILES |
C[N+]12CCC(CC1)CC2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-](/img/structure/B8558611.png)
![3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)




![1-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B8558680.png)

![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
